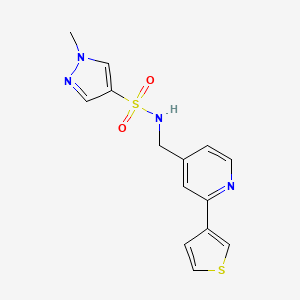

![molecular formula C16H23NO7 B2644715 Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate CAS No. 477768-41-5](/img/structure/B2644715.png)

Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

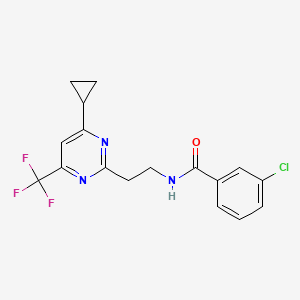

Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate is a chemical compound with the molecular formula C16H23NO7 . It has a molecular weight of 341.36 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO7/c1-4-21-14(18)12(15(19)22-5-2)13(16(20)23-6-3)17-10-11-8-7-9-24-11/h7-9,12-13,17H,4-6,10H2,1-3H3 .Scientific Research Applications

Rh(I)-Catalyzed Coupling in Organic Synthesis

Conjugated enynones can serve as carbene precursors in Rh(I)-catalyzed coupling with arylboronic acids, efficiently synthesizing furyl-containing triarylmethanes. This process, involving the formation of Rh(I) (2-furyl)carbene species, highlights the reagent's role in organic synthesis, particularly in creating furyl compounds under mild conditions (Xia et al., 2016).

Synthesis of Benzyl Esters and Esterification Reactions

Triethylamine facilitates the esterification of carboxylic acids using 2-benzyloxy-1-methylpyridinium triflate, producing benzyl esters. This process is compatible with various functional groups, indicating its potential application in synthesizing amino acid and sugar derivative benzyl esters (Tummatorn et al., 2007).

Furan Ring Transformation in Triarylmethanes

Phenylfurylthieno[2,3-b]pyridyl-methanes with different substituents are synthesized, exploring the furan ring's transformation under protolytic conditions. This study provides insights into the behavior of such compounds, potentially useful in various organic reactions (Kosulina et al., 2009).

Optimization of Synthetic Processes

Triethyl 1,1,2-ethanetricarboxylate's synthesis optimization demonstrates its potential as a versatile reagent in organic synthesis. By adjusting reaction conditions, improved yields are achieved, showcasing its application in synthesizing complex organic molecules (Chen-xi, 2014).

Applications in Polyalkylation and Chelation

Primary polyols like pentaerythritol can be polyalkylated using phase-transfer catalysis, leading to products like polyether-acids. These compounds' interaction with metals like samarium suggests potential applications in developing new materials or catalysts (Dupraz et al., 1996).

Safety and Hazards

properties

IUPAC Name |

triethyl 2-(furan-2-ylmethylamino)ethane-1,1,2-tricarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c1-4-21-14(18)12(15(19)22-5-2)13(16(20)23-6-3)17-10-11-8-7-9-24-11/h7-9,12-13,17H,4-6,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZSDEOXYRPDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)NCC1=CC=CO1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)

![[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol](/img/structure/B2644635.png)

![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2644636.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)

![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)